2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes acetoxymethyl and trimethylsilyl ethynyl groups
Preparation Methods
The synthesis of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the acetoxymethyl and trimethylsilyl ethynyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The acetoxymethyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .
Scientific Research Applications
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can be hydrolyzed by esterases, releasing the active compound. The trimethylsilyl ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other tetrahydro-2H-pyran derivatives with different substituents. These compounds may have similar chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H28O9Si |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-trimethylsilylethynyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H28O9Si/c1-11(20)24-10-16-18(26-13(3)22)19(27-14(4)23)17(25-12(2)21)15(28-16)8-9-29(5,6)7/h15-19H,10H2,1-7H3 |
InChI Key |
VFQCKFYZNFYLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C[Si](C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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